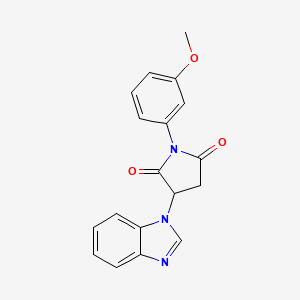
3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole ring, a methoxy-substituted phenyl group, and a pyrrolidine-2,5-dione moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Attachment of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the benzimidazole intermediate.
Formation of the pyrrolidine-2,5-dione ring: This could be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or methoxyphenyl moieties.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione ring.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Medicinal chemistry applications could include the development of new drugs for treating various diseases, given the bioactive nature of its structural components.
Industry
In the industrial sector, the compound might find use in the synthesis of advanced materials or as a specialty chemical in various processes.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methoxy group, which might affect its biological activity.
3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness
The presence of the methoxy group in the 3-position of the phenyl ring could confer unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
Propiedades
Número CAS |
5543-54-4 |
|---|---|
Fórmula molecular |
C18H15N3O3 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
3-(benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H15N3O3/c1-24-13-6-4-5-12(9-13)21-17(22)10-16(18(21)23)20-11-19-14-7-2-3-8-15(14)20/h2-9,11,16H,10H2,1H3 |
Clave InChI |
FWPSPBVEQBCUAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
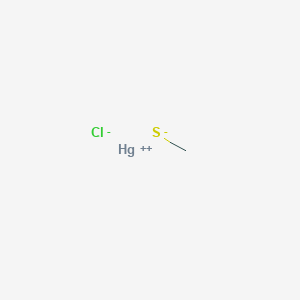
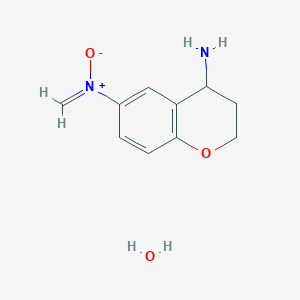
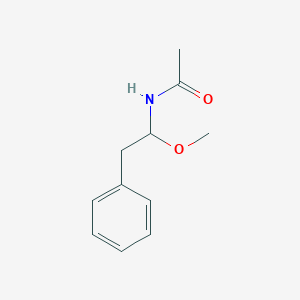
phosphane}](/img/structure/B14171952.png)
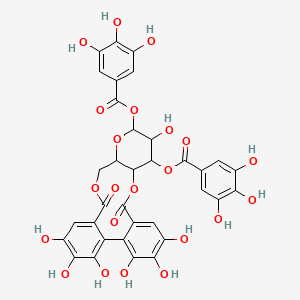

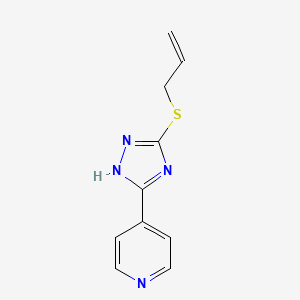
methanone](/img/structure/B14172005.png)
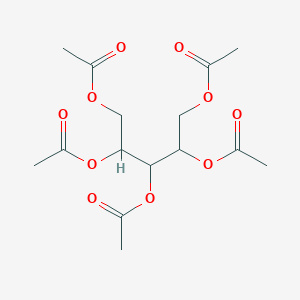
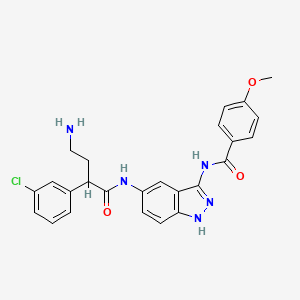
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)
